An In-depth Technical Guide to the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile piperidinone derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the preparation of this valuable molecule.
Introduction
1-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid substituent at the 3-position. Its structural motifs make it a valuable building block in medicinal chemistry. The carboxylic acid handle allows for the formation of amide bonds, facilitating its incorporation into larger molecules such as peptides and other complex drug candidates. The piperidinone core is a recognized pharmacophore, and this compound has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.
This guide will focus on the most practical and scientifically vetted pathways for the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid, presenting detailed experimental protocols where available and outlining plausible synthetic routes based on established chemical principles.
Physicochemical Properties
1-Methyl-6-oxopiperidine-3-carboxylic acid is typically a white crystalline powder with a melting point in the range of 185-188 °C. It exhibits good solubility in water and polar organic solvents. The compound is stable under standard ambient conditions but may be susceptible to decomposition upon prolonged exposure to strongly acidic or basic environments.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | |
| CAS Number | 22540-51-8 | |
| Melting Point | 185-188 °C |
Synthesis Pathways
Several viable synthetic routes to 1-Methyl-6-oxopiperidine-3-carboxylic acid have been conceptualized based on fundamental organic reactions. The most direct and plausible pathways are detailed below.
Pathway 1: N-Methylation of 6-Oxopiperidine-3-carboxylic Acid
This is arguably the most direct approach, contingent on the availability of the unmethylated precursor, 6-oxopiperidine-3-carboxylic acid or its ester. This precursor is commercially available from various chemical suppliers, making this a highly attractive route for rapid synthesis. The process involves the selective methylation of the nitrogen atom of the lactam.
Experimental Protocol (Illustrative)
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Step 1: N-Methylation of Ethyl 6-Oxopiperidine-3-carboxylate
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To a solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding anion.
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A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
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The product, ethyl 1-methyl-6-oxopiperidine-3-carboxylate, is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Hydrolysis to 1-Methyl-6-oxopiperidine-3-carboxylic acid
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The purified ethyl 1-methyl-6-oxopiperidine-3-carboxylate from the previous step is dissolved in a mixture of a suitable solvent such as methanol or THF and water.
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An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added to the solution.
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The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 2-6 hours, with the progress of the hydrolysis monitored by TLC.
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After the reaction is complete, the organic solvent is removed under reduced pressure.
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The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using a mineral acid such as hydrochloric acid (HCl).
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The resulting precipitate of 1-Methyl-6-oxopiperidine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
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| Step | Reagents & Conditions | Typical Yield |
| N-Methylation | Ethyl 6-oxopiperidine-3-carboxylate, NaH, CH₃I, DMF, 0 °C to rt | 70-90% |
| Hydrolysis | Ethyl 1-methyl-6-oxopiperidine-3-carboxylate, LiOH, THF/H₂O, rt | 85-95% |
Pathway 2: Dieckmann Condensation of an Acyclic Precursor
The Dieckmann condensation is a classic and powerful method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester. For the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a suitable acyclic precursor is N-(2-carbomethoxyethyl)-N-methyl-β-alanine methyl ester. This precursor can be synthesized via a double Michael addition of methylamine to methyl acrylate.
Experimental Protocol (Conceptual)
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Step 1: Synthesis of N,N-bis(2-carbomethoxyethyl)methylamine
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Methyl acrylate (2.2 eq) is added dropwise to a solution of methylamine (1.0 eq) in a suitable solvent like methanol at a low temperature (e.g., 0 °C).
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The reaction mixture is then stirred at room temperature for an extended period (24-48 hours).
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The solvent and excess reagents are removed under reduced pressure to yield the crude diester precursor, which can be purified by vacuum distillation.
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Step 2: Dieckmann Condensation
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The diester precursor is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene.
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A strong base, for instance, sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 eq), is added, and the mixture is heated to reflux for several hours.
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The reaction is cooled, and the resulting salt of the β-keto ester is neutralized with a weak acid (e.g., acetic acid) or a dilute mineral acid.
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The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product, methyl 1-methyl-6-oxopiperidine-3-carboxylate, is then purified by column chromatography or distillation.
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Step 3: Hydrolysis
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The final hydrolysis step is carried out as described in Pathway 1 to yield 1-Methyl-6-oxopiperidine-3-carboxylic acid.
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| Step | Reagents & Conditions | Anticipated Yield |
| Michael Addition | Methylamine, Methyl acrylate, Methanol | Moderate to Good |
| Dieckmann Condensation | Diester precursor, NaOEt, Toluene, Reflux | Moderate |
| Hydrolysis | β-keto ester, NaOH, H₂O/MeOH | Good to Excellent |
Pathway 3: Catalytic Hydrogenation of a Pyridine Precursor
Another viable synthetic strategy involves the reduction of a corresponding aromatic precursor. Specifically, the catalytic hydrogenation of N-methyl-2-pyridone-5-carboxylic acid would yield the desired saturated lactam ring. The pyridone precursor is a known metabolite of niacin and its synthesis is documented in the chemical literature.
